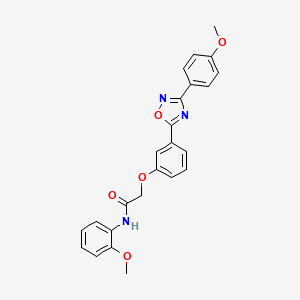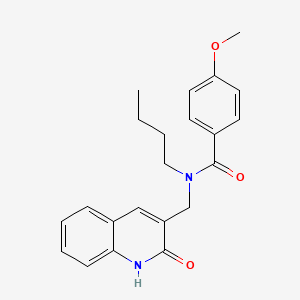
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide, also known as BQ-788, is a selective antagonist of the endothelin receptor type B (ETB). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and pulmonary fibrosis.
Mecanismo De Acción
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide acts as a selective antagonist of the ETB receptor, which is a G protein-coupled receptor that binds to endothelin-1 (ET-1). ET-1 is a potent vasoconstrictor and mitogen that plays a key role in the regulation of vascular tone and cell proliferation. By blocking the activation of ETB receptors, this compound inhibits the downstream signaling pathways that mediate the effects of ET-1.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects depending on the disease model studied. In cancer cells, this compound inhibits cell proliferation and migration by blocking the activation of ETB receptors. In hypertensive rats, this compound reduces blood pressure by blocking the vasoconstrictor effects of ET-1. In animal models of pulmonary fibrosis, this compound attenuates fibrosis by inhibiting the activation of fibroblasts and reducing the deposition of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for use in lab experiments. It is a selective antagonist of the ETB receptor, which allows for specific targeting of this receptor without affecting other signaling pathways. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may require frequent dosing in animal models. Additionally, the effects of this compound may be influenced by factors such as age, gender, and disease state.
Direcciones Futuras
There are several future directions for research on N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the potential therapeutic applications of this compound in various diseases, including cancer, hypertension, and pulmonary fibrosis. Another area of research is the development of more potent and selective ETB receptor antagonists that may have improved efficacy and fewer side effects. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers for patient selection and monitoring.
Conclusion:
In conclusion, this compound is a selective antagonist of the ETB receptor that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a variety of biochemical and physiological effects depending on the disease model studied. This compound has several advantages for use in lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more potent and selective ETB receptor antagonists.
Métodos De Síntesis
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with N-butyl-2-aminoethanol, followed by the condensation of the resulting intermediate with 2-hydroxy-3-formylquinoline. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been widely used in scientific research to study the role of ETB receptors in various diseases. It has been shown to inhibit the proliferation and migration of cancer cells, reduce blood pressure in hypertensive rats, and attenuate pulmonary fibrosis in animal models. This compound has also been used to investigate the effects of ETB receptor activation on endothelial function and vascular tone.
Propiedades
IUPAC Name |
N-butyl-4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-4-13-24(22(26)16-9-11-19(27-2)12-10-16)15-18-14-17-7-5-6-8-20(17)23-21(18)25/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKYDUBRSICXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

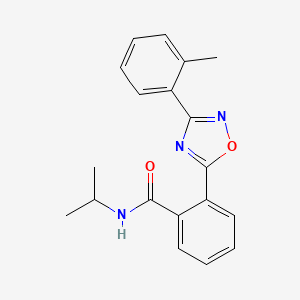
![4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697116.png)
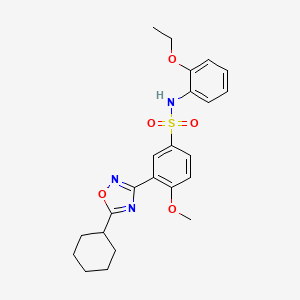
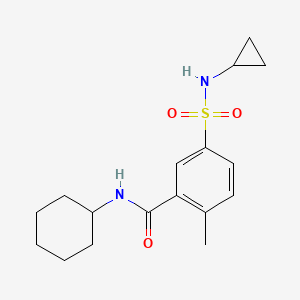
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)



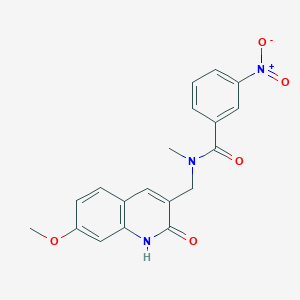
![N-[(4-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7697167.png)
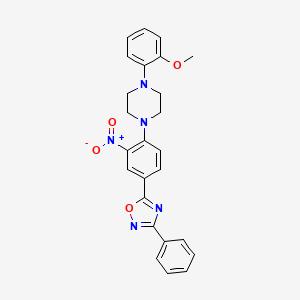

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7697186.png)
